![molecular formula C13H16N6O3 B1226953 2-[[6-Amino-2-(3-methylanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226953.png)
2-[[6-Amino-2-(3-methylanilino)-5-nitro-4-pyrimidinyl]amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[6-amino-2-(3-methylanilino)-5-nitro-4-pyrimidinyl]amino]ethanol is a C-nitro compound.
Aplicaciones Científicas De Investigación
Hydrogen-Bonded Frameworks and Electronic Structures : The molecular dimensions of related compounds indicate considerable polarization of molecular-electronic structures. For instance, the molecules of 2-amino-6-(N-methylanilino)pyrimidin-4(3H)-one are linked into a three-dimensional framework by a combination of hydrogen bonds, showcasing the potential for creating complex molecular structures (Ricaurte Rodríguez et al., 2007).
Synthesis and Anticancer Evaluation : A study described an alkaline water–ethanol mediated series of combinatorial synthesis of related compounds, including their anticancer evaluation. One synthesized compound showed significant potency toward the human breast cancer cell line (MCF7), highlighting potential applications in cancer research (A. Patravale et al., 2014).
Molecular Docking Studies : Molecular docking studies of certain derivatives revealed that they fit into the active site of HDAC2, an anti-cancer protein. This suggests potential applications in the development of anti-cancer drugs (G. Kumar & A. Thangamani, 2017).
Supramolecular Assembly : The compounds with similar structures form supramolecular assemblies via hydrogen bonding, indicating their use in the design of new molecular materials (A. Yépes et al., 2012).
Charge Transfer Complexes : The study of charge transfer complexes between similar compounds and chloranilic acid in ethanol suggests their potential application in the study of electron donor-acceptor interactions (Amirah S. Al-Attas et al., 2009).
Antibacterial Activity : Synthesis of certain pyrimidine derivatives has been explored for their antibacterial activity, suggesting potential applications in developing new antibacterial agents (M. Deshmukh et al., 2009).
Synthesis of Novel Inhibitors : Derivatives of similar compounds have been synthesized and found to be competitive inhibitors of fatty acid amide hydrolase, indicating their potential in therapeutic applications (J. Keith et al., 2014).
Propiedades
Nombre del producto |
2-[[6-Amino-2-(3-methylanilino)-5-nitro-4-pyrimidinyl]amino]ethanol |
|---|---|
Fórmula molecular |
C13H16N6O3 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
2-[[6-amino-2-(3-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C13H16N6O3/c1-8-3-2-4-9(7-8)16-13-17-11(14)10(19(21)22)12(18-13)15-5-6-20/h2-4,7,20H,5-6H2,1H3,(H4,14,15,16,17,18) |
Clave InChI |
SULPMJJSBUTHBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N |
Solubilidad |
19.8 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide](/img/structure/B1226873.png)
![[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid](/img/structure/B1226875.png)
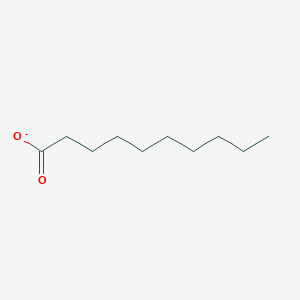

![1-(2-Ethoxyphenyl)-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine](/img/structure/B1226881.png)
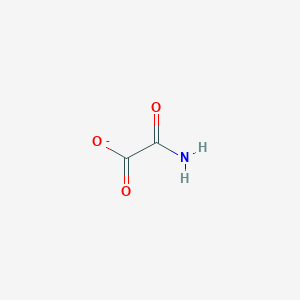
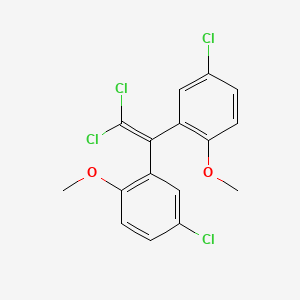
![2-[(Isoquinolin-1-yl)methylidene]hydrazine-1-carboximidothioic acid](/img/structure/B1226884.png)
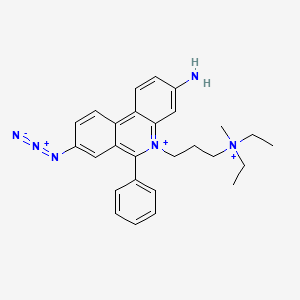
![[2-(3,4-Dichloro-phenyl)-ethyl]-methyl-(2-pyrrolidin-1-yl-cyclohexyl)-amine](/img/structure/B1226886.png)
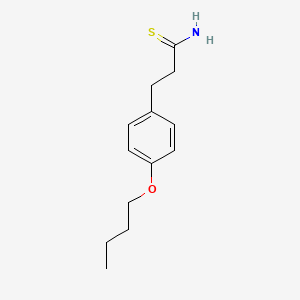


![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226891.png)